1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum
Overview
Description
The compound 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum is a complex chemical entity that combines an organic framework with a platinum metal center and propanedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum typically involves multiple steps:
Formation of the Organic Framework: The organic component, [5-(Aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine, can be synthesized through a series of reactions starting from commercially available precursors
Coordination with Platinum: The organic framework is then coordinated with a platinum salt, such as platinum(II) chloride, under specific conditions to form the platinum complex.
Addition of Propanedioic Acid: Finally, propanedioic acid is introduced to the reaction mixture to form the final compound. This step may require careful control of pH and temperature to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum can undergo various types of chemical reactions, including:
Oxidation: The platinum center can participate in oxidation reactions, potentially converting the organic framework into more oxidized forms.
Reduction: The compound can also undergo reduction reactions, particularly at the platinum center, which can change its oxidation state.
Substitution: The aminomethyl group and the dioxolane ring can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized forms of the organic framework, while reduction could result in a lower oxidation state of the platinum center.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions, leveraging the unique properties of the platinum center.
Biology and Medicine
In biology and medicine, the compound may have potential as an anticancer agent due to the presence of platinum, which is known for its cytotoxic properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum involves the interaction of the platinum center with various molecular targets. In medicinal applications, the platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: A third-generation platinum compound used in chemotherapy.
Uniqueness
The uniqueness of 1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum lies in its specific organic framework, which may confer unique properties such as enhanced stability or selectivity compared to other platinum-based compounds.
Properties
IUPAC Name |
[5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-8H,3-4,9-10H2,1-2H3;1H2,(H,4,5)(H,6,7); | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINAHBKLRQMAFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC(C(O1)CN)CN.C(C(=O)O)C(=O)O.[Pt] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O6Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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